L-Tyrosine, L-methionyl-L-lysyl-
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Overview
Description
L-Tyrosine, L-methionyl-L-lysyl- is a compound that consists of three amino acids: L-tyrosine, L-methionine, and L-lysine. These amino acids are essential for various biological functions and play significant roles in protein synthesis, neurotransmitter production, and cellular metabolism. L-tyrosine is a non-essential amino acid that serves as a precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine . L-methionine is an essential amino acid involved in the synthesis of proteins and other important molecules . L-lysine is another essential amino acid that is crucial for protein synthesis and various metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, L-methionyl-L-lysyl- typically involves the coupling of the three amino acids using peptide bond formation techniques. One common method is the solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions for SPPS include the use of a solid support, such as a resin, and the activation of the carboxyl group of the amino acid using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The amino group of the incoming amino acid is protected with a temporary protecting group, such as fluorenylmethyloxycarbonyl (Fmoc), to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of L-Tyrosine, L-methionyl-L-lysyl- can be achieved through large-scale peptide synthesis techniques. These methods often involve the use of automated peptide synthesizers, which can efficiently produce peptides with high purity and yield. The process includes the optimization of reaction conditions, such as temperature, pH, and solvent choice, to ensure the efficient coupling of amino acids and the minimization of side reactions.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, L-methionyl-L-lysyl- can undergo various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl group on the aromatic ring of L-tyrosine can participate in oxidation reactions, leading to the formation of dopaquinone and eventually melanin . L-methionine can undergo oxidation to form methionine sulfoxide and methionine sulfone . L-lysine can participate in acylation reactions, where the amino group reacts with acylating agents to form amides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used for the oxidation of L-tyrosine and L-methionine.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for the reduction of oxidized forms of L-methionine.
Substitution: Acylating agents like acetic anhydride or benzoyl chloride can be used for the acylation of L-lysine.
Major Products Formed
Oxidation of L-tyrosine: Dopaquinone, melanin
Oxidation of L-methionine: Methionine sulfoxide, methionine sulfone
Acylation of L-lysine: N-acyl-L-lysine derivatives
Scientific Research Applications
L-Tyrosine, L-methionyl-L-lysyl- has various scientific research applications across different fields:
Chemistry: Used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: Investigated for its role in protein synthesis and cellular metabolism.
Industry: Utilized in the production of peptide-based drugs and supplements.
Mechanism of Action
The mechanism of action of L-Tyrosine, L-methionyl-L-lysyl- involves its role as a precursor to important biomolecules. L-tyrosine is converted to L-DOPA by the enzyme tyrosine hydroxylase, which is then further converted to dopamine, norepinephrine, and epinephrine . These neurotransmitters play crucial roles in regulating mood, cognition, and the body’s response to stress. L-methionine is involved in the synthesis of S-adenosylmethionine (SAM), a key methyl donor in various biochemical reactions . L-lysine is essential for protein synthesis and can be acetylated to form N-acetyl-L-lysine, which is involved in various metabolic pathways.
Comparison with Similar Compounds
L-Tyrosine, L-methionyl-L-lysyl- can be compared with other similar compounds, such as:
L-phenylalanine, L-methionyl-L-lysyl-: Similar to L-Tyrosine, L-methionyl-L-lysyl-, but with L-phenylalanine instead of L-tyrosine.
L-tyrosine, L-alanyl-L-lysyl-: Contains L-alanine instead of L-methionine.
The uniqueness of L-Tyrosine, L-methionyl-L-lysyl- lies in its combination of amino acids, which allows it to participate in a wide range of biochemical reactions and pathways, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
75680-71-6 |
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Molecular Formula |
C20H32N4O5S |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H32N4O5S/c1-30-11-9-15(22)18(26)23-16(4-2-3-10-21)19(27)24-17(20(28)29)12-13-5-7-14(25)8-6-13/h5-8,15-17,25H,2-4,9-12,21-22H2,1H3,(H,23,26)(H,24,27)(H,28,29)/t15-,16-,17-/m0/s1 |
InChI Key |
AOFZWWDTTJLHOU-ULQDDVLXSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N |
Canonical SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |
Origin of Product |
United States |
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